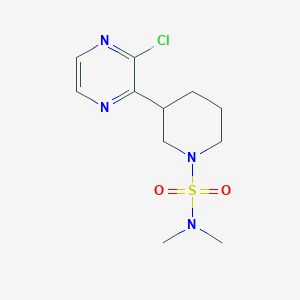
3-(3-氯吡嗪-2-基)-N,N-二甲基哌啶-1-磺酰胺
描述
This typically includes the compound’s systematic name, its molecular formula, and its structural formula. The compound’s classification and its uses or applications may also be described.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It may include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, density, and reactivity.科学研究应用
Synthesis and Biological Activity
Sulfonamide Derivatives of Heterocyclic Compounds
These compounds are notable for their biological activities. Sulfonamides, especially those with heterocyclic systems, demonstrate significant binding abilities to active sites of carbonic anhydrases, inhibiting their activity. This makes them targets for finding substances with specific biological activities (Komshina et al., 2020).
Antibacterial and Antiviral Applications
Various sulfonamide derivatives have been synthesized with potential antibacterial and antiviral activities. These include novel heterocyclic compounds containing a sulfonamido moiety, which have shown promising results as antibacterial agents (Azab et al., 2013).
Antitumor Applications
Some sulfonamide derivatives have been investigated for their potential use as antitumor drugs. These studies aim to create potent antitumor agents with low toxicity, utilizing sulfonamide as a parent compound (Huang et al., 2001).
Structural and Chemical Studies
Hirshfeld Surface Studies
There are studies focused on the crystallographic analysis of similar compounds, like 4-Amino-N-(3-chloropyrazin-2-yl)benzene-1-Sulfonamide, providing insights into their molecular structure and interactions (Ganesha et al., 2021).
Complexation with Metal Ions
Research into the complexation of sulfonamide derivatives with metal ions like Nickel (II) and Iron (II) has been conducted. These studies have implications for the use of these compounds in pharmaceutical and chemical industries (Orie et al., 2021).
安全和危害
This involves identifying any risks associated with handling or using the compound, as well as appropriate safety precautions. Material safety data sheets (MSDS) are a good source of this information.
未来方向
This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to improve its properties or effectiveness.
I hope this general information is helpful. If you have a specific compound or topic in mind, feel free to ask!
属性
IUPAC Name |
3-(3-chloropyrazin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4O2S/c1-15(2)19(17,18)16-7-3-4-9(8-16)10-11(12)14-6-5-13-10/h5-6,9H,3-4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFADRZWMWYEFSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCCC(C1)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chloropyrazin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



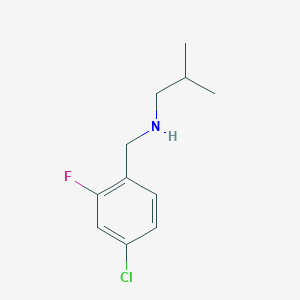
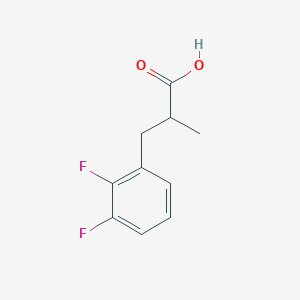
![1-{4-[(2-Methoxyphenyl)sulfanyl]-3-nitrophenyl}ethan-1-one](/img/structure/B1399112.png)
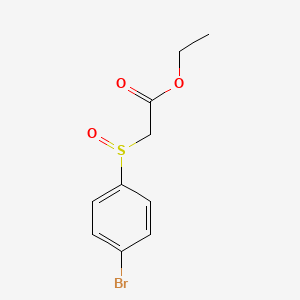

![[1-(4-Azepan-1-yl-3-fluorophenyl)ethyl]amine hydrochloride](/img/structure/B1399117.png)
![Methyl [1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl]acetate hydrochloride](/img/structure/B1399118.png)
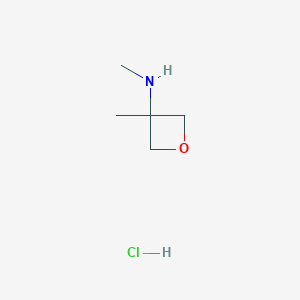
![6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine](/img/structure/B1399121.png)
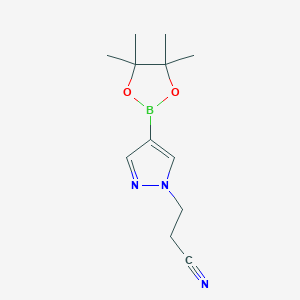
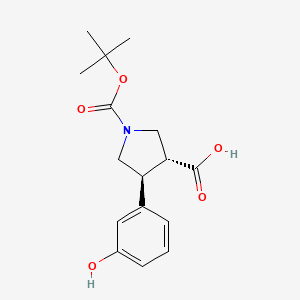
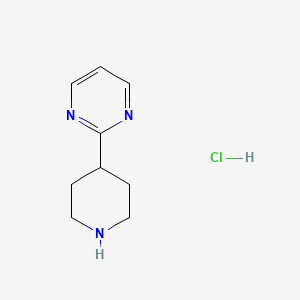
![7-(Tert-butoxycarbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B1399126.png)
![3-Bromo-6-chloroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1399128.png)